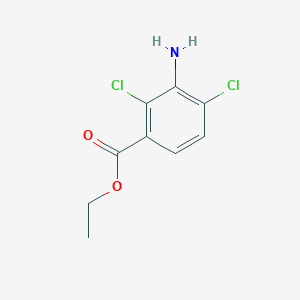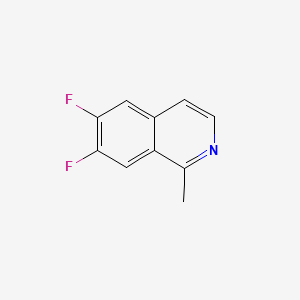
6,7-Difluoro-1-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoro-1-methylisoquinoline is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. Isoquinoline derivatives are known for their broad applications in medicinal chemistry, materials science, and agrochemicals due to their unique structural and electronic properties . The incorporation of fluorine atoms into the isoquinoline ring can significantly alter the compound’s chemical and biological properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of 1-methylisoquinoline using Selectfluor® in acetonitrile . This reaction proceeds under mild conditions and provides high regioselectivity for the fluorination at the 6 and 7 positions.
Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs transition metal-catalyzed reactions to achieve high yields and selectivity. Methods such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution of halogen atoms are commonly used . These methods allow for the efficient incorporation of fluorine atoms into the isoquinoline ring, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Difluoro-1-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-1-methylisoquinoline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6,7-Difluoro-1-methylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by altering its electronic properties. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 6,7-Difluoroquinoline
- 6,7-Difluoro-1-methylquinoline
- 6,7-Difluoroisoquinoline
Comparison: 6,7-Difluoro-1-methylisoquinoline is unique due to the presence of both fluorine atoms and a methyl group on the isoquinoline ring. This combination enhances its chemical stability and biological activity compared to other fluorinated isoquinolines. The methyl group also influences the compound’s solubility and pharmacokinetic properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H7F2N |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
6,7-difluoro-1-methylisoquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6/h2-5H,1H3 |
InChI-Schlüssel |
ZENKUDVXEBRFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=CC(=C(C=C12)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


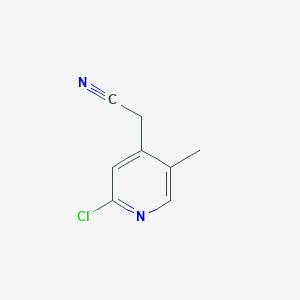
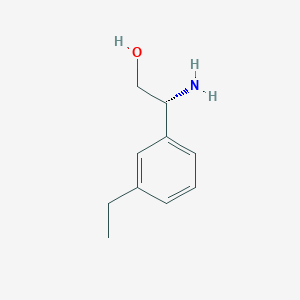
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
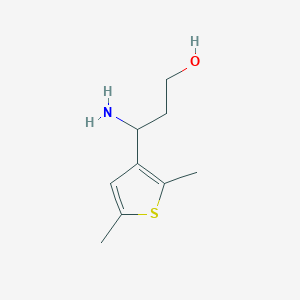

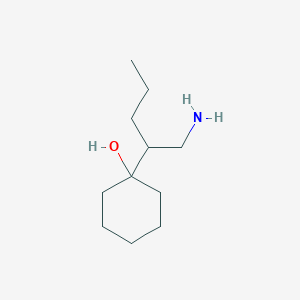
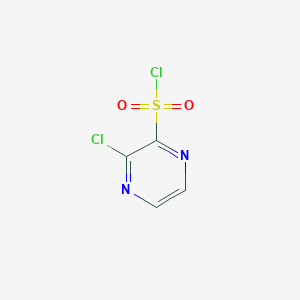
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
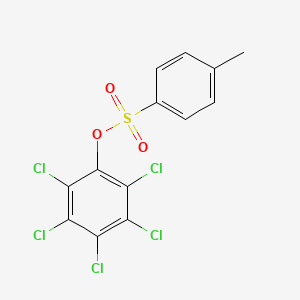

![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
